1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine
Overview
Description
1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine is a compound with the molecular formula C13H7D3N4O2. It is a deuterated analog of 1-methyl-2-nitro-6-phenylimidazo[4,5-B]pyridine, often used in proteomics research
Preparation Methods
The synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes nitration, cyclization, and deuteration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry and other analytical techniques.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA, causing mutations and potentially leading to carcinogenesis . The pathways involved include enzymatic reduction and subsequent reactions with cellular nucleophiles.
Comparison with Similar Compounds
1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine can be compared with other similar compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP): Known for its mutagenic properties and presence in cooked meats.
1-Methyl-2-nitroimidazo[4,5-B]pyridine: Another analog with similar structural features but different biological activities.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in analytical studies due to its isotopic labeling .
Properties
IUPAC Name |
2-nitro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIYVXZLOSSJZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662111 | |
Record name | 1-(~2~H_3_)Methyl-2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-40-2 | |
Record name | 1H-Imidazo[4,5-b]pyridine, 1-(methyl-d3)-2-nitro-6-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303173-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(~2~H_3_)Methyl-2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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